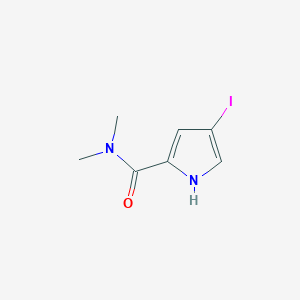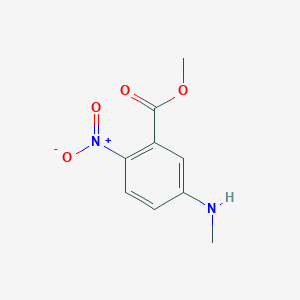
Dicyclopropylamine hydrochloride
概要
説明
Dicyclopropylamine hydrochloride is a research chemical with the CAS Number: 246257-69-2 . It has a molecular weight of 133.62 . It is commonly used in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of Dicyclopropylamine hydrochloride has been a challenge due to its unique chemical properties and high aqueous solubility . A study describes a short and efficient process for its preparation . Another study discusses an oxygen-mediated Chan−Lam coupling of N-cyclopropyl 4-nitrobenzenesulfonamide with cyclopropylboronic acid .Molecular Structure Analysis
The molecular formula of Dicyclopropylamine hydrochloride is C6H12ClN . The InChI key is FUIHNRAZVMHKIS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Dicyclopropylamine hydrochloride has a molecular weight of 133.62 .科学的研究の応用
I have conducted a thorough search, but it appears that specific applications of Dicyclopropylamine hydrochloride in scientific research are not readily available in the public domain. The available information primarily discusses the challenges in its synthesis due to its unique chemical properties, such as chemical instability and high aqueous solubility .
Safety and Hazards
作用機序
Target of Action
Dicyclopropylamine hydrochloride, also known as Dicyclomine, primarily targets the muscarinic M1, M3, and M2 receptors . These receptors play a crucial role in the functioning of the smooth muscles, particularly those in the gastrointestinal tract .
Mode of Action
Dicyclopropylamine hydrochloride achieves its action partially through direct antimuscarinic activity of the M1, M3, and M2 receptors . It also acts as a non-competitive inhibitor of histamine and bradykinin . This results in a direct action on the smooth muscle, leading to decreased strength of contractions seen in spasms of the ileum .
Biochemical Pathways
It is known that the compound’s antimuscarinic activity and its antagonism of histamine and bradykinin can influence various biochemical pathways, particularly those involving smooth muscle contraction .
Pharmacokinetics
Dicyclopropylamine hydrochloride is rapidly and well absorbed when administered orally . The relative oral bioavailability of the drug is about 67% of that following intramuscular injection .
Result of Action
The primary result of Dicyclopropylamine hydrochloride’s action is the relaxation of the smooth muscles of the intestines . This leads to a decrease in the strength of contractions seen in spasms of the ileum , which can help alleviate symptoms in conditions like irritable bowel syndrome .
Action Environment
The action, efficacy, and stability of Dicyclopropylamine hydrochloride can be influenced by various environmental factors. For instance, the pH level of the gastrointestinal tract can affect the drug’s absorption and efficacy . Additionally, the drug’s stability can be affected by factors such as temperature and humidity .
特性
IUPAC Name |
N-cyclopropylcyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-5(1)7-6-3-4-6;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIHNRAZVMHKIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660103 | |
| Record name | N-Cyclopropylcyclopropanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclopropylamine hydrochloride | |
CAS RN |
246257-69-2 | |
| Record name | N-Cyclopropylcyclopropanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyclopropylcyclopropanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of the new synthesis method for dicyclopropylamine hydrochloride described in the research paper?
A1: The research paper [] presents a novel synthesis route for dicyclopropylamine hydrochloride that leverages an oxygen-mediated Chan-Lam coupling reaction. This method offers several advantages over previous approaches:
- Improved Safety: The use of oxygen as an oxidant instead of potentially hazardous reagents enhances the safety profile of the synthesis. []
- Increased Efficiency: The new route streamlines the synthesis, resulting in a shorter and more efficient process with higher chemical yield. []
- High Purity: The optimized process allows for the production of dicyclopropylamine hydrochloride with high purity, which is crucial for its applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-(methylthio)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387812.png)
![[5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol](/img/structure/B1387814.png)
![1-methyl-6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1387816.png)

![{2-[2-(8-Methoxyquinolin-2-yl)ethyl]phenyl}amine](/img/structure/B1387819.png)

![N-[2-(3-aminophenoxy)ethyl]acetamide](/img/structure/B1387821.png)


![[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1387826.png)
![2-Amino-5-[4-(tert-butoxycarbonyl)piperazino]-benzenecarboxylic acid](/img/structure/B1387827.png)
![{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1387828.png)

![6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1387835.png)